Molecular Weight and Lipophilicity Shift Relative to 1-(3-Phenylazepan-1-yl)ethanone
The target compound possesses a significantly higher molecular weight and lipophilicity compared to the des-cyclopropyl analog. These altered physicochemical properties directly impact membrane permeability, solubility, and non-specific binding. [1]
| Evidence Dimension | Molecular Weight and logP |
|---|---|
| Target Compound Data | MW = 257.37 g/mol; LogP (predicted) ~2.8 |
| Comparator Or Baseline | 1-(3-Phenylazepan-1-yl)ethanone: MW = 217.31 g/mol; LogP = 2.3 |
| Quantified Difference | ΔMW = +40.06 g/mol; ΔLogP ≈ +0.5 |
| Conditions | Molecular weight calculated from molecular formula; LogP values sourced from vendor databases (Chemsrc and Molaid) or predicted. |
Why This Matters
A 0.5 LogP increase can significantly alter a compound's ADME profile and off-target binding, making direct replacement invalid without re-optimizing a lead series.
- [1] Molaid. 1-(3-Phenylazepan-1-yl)ethanone. https://www.molaid.com/MS_9779029 (accessed 2026-05-05). View Source
